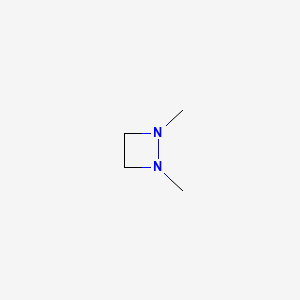![molecular formula C16H28O9 B14653000 3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione CAS No. 52408-85-2](/img/structure/B14653000.png)
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione is a complex organic compound with the molecular formula C16H28O9. . This compound is characterized by its multiple hydroxypropoxy groups and a furan-2,5-dione moiety, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione typically involves the reaction of glycerol with maleic anhydride in the presence of a catalyst. The reaction proceeds through the formation of intermediate esters, which are subsequently hydrolyzed to yield the final product . The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced catalysts and purification techniques ensures high efficiency and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furan-2,5-dione moiety can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in the development of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and resins.
Wirkmechanismus
The mechanism of action of 3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione involves its interaction with various molecular targets and pathways. The hydroxypropoxy groups can form hydrogen bonds with biological molecules, enhancing solubility and bioavailability. The furan-2,5-dione moiety can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol,1,3-diisocyanato-2-methylbenzene: Similar in structure but contains isocyanate groups, making it more reactive in polymerization reactions.
1-Propanol, 2-(2-hydroxypropoxy)-: Shares the hydroxypropoxy groups but lacks the furan-2,5-dione moiety, resulting in different chemical properties.
Tripropylene Glycol: Contains multiple hydroxypropoxy groups but differs in the overall molecular structure and reactivity.
Uniqueness
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione is unique due to its combination of hydroxypropoxy groups and a furan-2,5-dione moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
52408-85-2 |
|---|---|
Molekularformel |
C16H28O9 |
Molekulargewicht |
364.39 g/mol |
IUPAC-Name |
3-[2,3-bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione |
InChI |
InChI=1S/C12H26O6.C4H2O3/c13-4-1-7-16-10-12(18-9-3-6-15)11-17-8-2-5-14;5-3-1-2-4(6)7-3/h12-15H,1-11H2;1-2H |
InChI-Schlüssel |
SCLQIAVTJQFRPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)OC1=O.C(CO)COCC(COCCCO)OCCCO |
Verwandte CAS-Nummern |
52408-85-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)


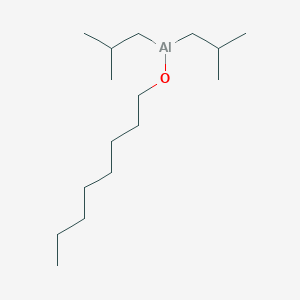
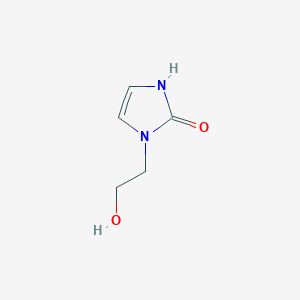
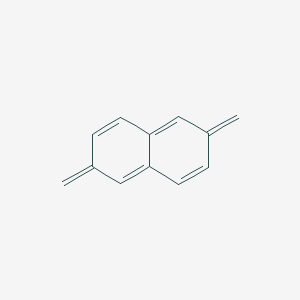
![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
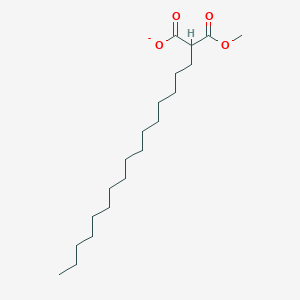
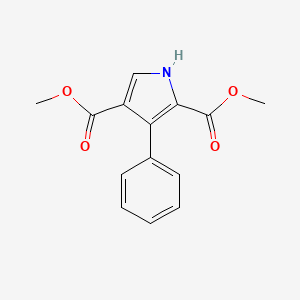
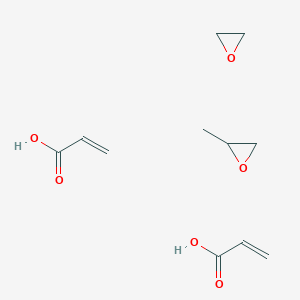
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)

